Cas no 2122425-64-1 (Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate)

Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate structure
2122425-64-1 structure
商品名:Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate
CAS番号:2122425-64-1
MF:C8H6N2O4
メガワット:194.144241809845
CID:6452171
PubChem ID:145867362

Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate 化学的及び物理的性質

名前と識別子

    • 2122425-64-1
    • Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate
    • EN300-7437632
    • methyl 2-hydroxy-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate
    • インチ: 1S/C8H6N2O4/c1-13-7(11)4-2-3-9-6-5(4)14-8(12)10-6/h2-3H,1H3,(H,9,10,12)
    • InChIKey: JRAATZVJDPTZHK-UHFFFAOYSA-N
    • ほほえんだ: O1C(NC2=C1C(C(=O)OC)=CC=N2)=O

計算された属性

  • せいみつぶんしりょう: 194.03275668g/mol
  • どういたいしつりょう: 194.03275668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 77.5Ų

Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7437632-0.1g
methyl 2-hydroxy-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate
2122425-64-1 95%
0.1g
$712.0 2023-05-30
Enamine
EN300-7437632-1.0g
methyl 2-hydroxy-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate
2122425-64-1 95%
1g
$2050.0 2023-05-30
Aaron
AR0286OX-5g
methyl 2-hydroxy-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate
2122425-64-1 95%
5g
$8205.00 2023-12-15
1PlusChem
1P0286GL-1g
methyl 2-hydroxy-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate
2122425-64-1 95%
1g
$2596.00 2023-12-19
1PlusChem
1P0286GL-2.5g
methyl 2-hydroxy-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate
2122425-64-1 95%
2.5g
$5030.00 2023-12-19
Aaron
AR0286OX-2.5g
methyl 2-hydroxy-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate
2122425-64-1 95%
2.5g
$5552.00 2023-12-15
Enamine
EN300-7437632-10.0g
methyl 2-hydroxy-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate
2122425-64-1 95%
10g
$8819.0 2023-05-30
Aaron
AR0286OX-1g
methyl 2-hydroxy-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate
2122425-64-1 95%
1g
$2844.00 2025-02-15
1PlusChem
1P0286GL-100mg
methyl 2-hydroxy-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate
2122425-64-1 95%
100mg
$942.00 2023-12-19
1PlusChem
1P0286GL-500mg
methyl 2-hydroxy-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate
2122425-64-1 95%
500mg
$2039.00 2023-12-19

Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate 関連文献

Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylateに関する追加情報

Recent Advances in the Study of Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate (CAS: 2122425-64-1)

Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate (CAS: 2122425-64-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly as a scaffold for designing novel therapeutic agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and pharmacological potential.

The compound belongs to the oxazolopyridine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent synthetic approaches have optimized the yield and purity of Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate, making it more accessible for further pharmacological studies. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm its structure and purity, ensuring its suitability for biological evaluations.

In vitro studies have demonstrated that Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate exhibits promising inhibitory effects on specific enzymatic targets, such as kinases and proteases, which are implicated in various disease pathways. For instance, recent research has shown its potential as a kinase inhibitor in cancer cell lines, suggesting its utility in targeted cancer therapies. Additionally, its moderate solubility and stability under physiological conditions make it a viable candidate for further drug development.

Mechanistic studies have begun to elucidate the compound's mode of action at the molecular level. Computational modeling and molecular docking simulations have revealed its binding affinity for key protein targets, providing insights into its structure-activity relationship (SAR). These findings are instrumental in guiding the design of derivatives with enhanced potency and selectivity. Furthermore, preliminary toxicity assessments indicate a favorable safety profile, although more extensive in vivo studies are required to confirm these observations.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate. Researchers are exploring formulation strategies, such as nanoparticle encapsulation, to improve its bioavailability and therapeutic efficacy. Collaborative efforts between chemists and biologists are essential to accelerate the translation of these findings into clinical applications.

In conclusion, Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Its unique chemical structure and biological activities warrant further investigation, particularly in the context of targeted therapies for cancer and other diseases. Continued research efforts are expected to uncover new applications and optimize its pharmacological profile, paving the way for its eventual clinical use.

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